molecular formula C8H6BrClO3S B1334054 4-(2-bromoacetyl)benzenesulfonyl Chloride CAS No. 5038-59-5

4-(2-bromoacetyl)benzenesulfonyl Chloride

Cat. No.: B1334054
CAS No.: 5038-59-5
M. Wt: 297.55 g/mol
InChI Key: YSZVEXHEBFFCSK-UHFFFAOYSA-N
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Description

4-(2-Bromoacetyl)benzenesulfonyl Chloride is an organic compound with the molecular formula C8H6BrClO3S and a molecular weight of 297.55 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Bromoacetyl)benzenesulfonyl Chloride can be synthesized through the reaction of benzenesulfonyl chloride with 2-bromoacetyl chloride . The reaction typically requires a solvent such as dichloromethane and is carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoacetyl)benzenesulfonyl Chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(2-hydroxyacetyl)benzenesulfonyl chloride.

    Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Water or aqueous bases such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Various substituted benzenesulfonyl chlorides.

    Hydrolysis: 4-(2-hydroxyacetyl)benzenesulfonyl chloride.

    Oxidation: 4-(2-carboxyacetyl)benzenesulfonyl chloride.

    Reduction: 4-(2-hydroxyethyl)benzenesulfonyl chloride.

Scientific Research Applications

4-(2-Bromoacetyl)benzenesulfonyl Chloride is used in various scientific research fields:

    Chemistry: As a reagent for the synthesis of complex organic molecules.

    Biology: In the modification of biomolecules for studying protein interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromoacetyl)benzenesulfonyl Chloride is unique due to its specific reactivity profile, which allows for selective modifications in organic synthesis and biomolecule labeling. Its combination of a bromoacetyl group and a sulfonyl chloride group provides versatility in chemical reactions.

Properties

IUPAC Name

4-(2-bromoacetyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZVEXHEBFFCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373576
Record name 4-(2-bromoacetyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5038-59-5
Record name 4-(2-bromoacetyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5038-59-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(4-Chloro-3-chlorosulfonylphenyl-3-methyl-2-methylimino-1,3-thiazolidine-4-ol-hydrobromide. 5.1 g of 4'-chloro-3'-chlorosulfonyl-acetophenone were reacted in the manner described in Example 1a) with 3.2 g bromine in ethyl acetate to yield the 2-bromo-4'-chlorosulfonylacetophenone (melting point: 111° C from chloroform, γC=O 1700 cm-1) which was reacted without further isolation, as described in Example 1b) with 2.1 g of 1.3-dimethylthiourea in 50 ml of acetone. The mixture was stirred for 30 minutes at 30°-35° C, cooled to 10° C and the 4-(4-chloro-3-chlorosulfonylphenyl)-3-methyl-2-methylimino-1,3-thazolidine-4-ol-hydrobromide was filtered. Colorless crystals melting at 162° C (decomposition).
Name
4-Chloro-3-chlorosulfonylphenyl-3-methyl-2-methylimino-1,3-thiazolidine-4-ol-hydrobromide
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reactant
Reaction Step One
Quantity
5.1 g
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reactant
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3.2 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four

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